![molecular formula C12H9ClFN B8157881 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position and a fluorine atom at the 5’ position on the biphenyl ring, along with an amine group at the 3 position. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The reaction is carried out in the presence of copper chloride (CuCl) as a catalyst .
Industrial Production Methods
Industrial production methods for biphenyl compounds, including 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine, often involve catalytic coupling reactions such as the Suzuki, Stille, and Negishi reactions. These methods are preferred due to their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, H2SO4, and HNO3 are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl halides are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like H2O2 and reducing agents like NaBH4 are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce various substituted amines .
Scientific Research Applications
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The chlorine and fluorine atoms can also affect the compound’s electronic properties, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoroaniline: This compound is similar in structure but lacks the biphenyl moiety.
3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-thiol: This compound has a thiol group instead of an amine group.
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: This compound has an aldehyde group instead of an amine group.
Uniqueness
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chlorine and fluorine atoms on the biphenyl ring, along with an amine group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVISZXFQOVFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8157808.png)
![Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8157814.png)
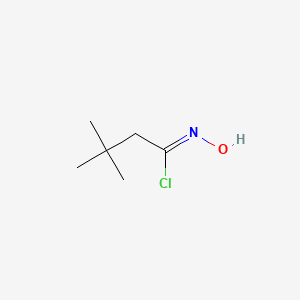
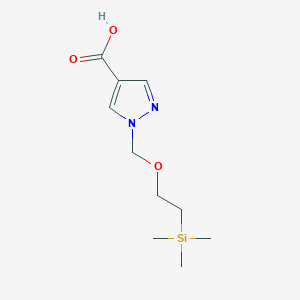
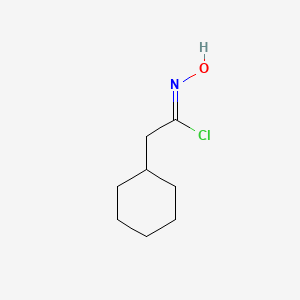
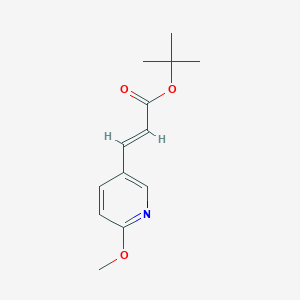

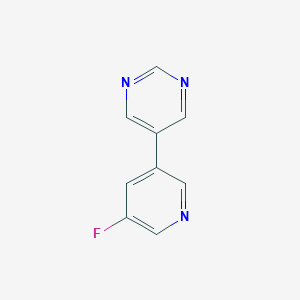
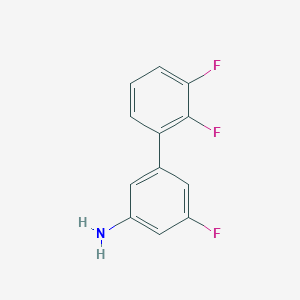
![5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157858.png)
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)

![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
